2,4-Diazaspiro[5.5]undecane-1,3,5-trione

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor Modulation

This compound is the definitive rigid spirohydantoin scaffold, validated as a potent CCR5 antagonist (IC50 19 nM) and lipoxygenase inhibitor. Its unique polypharmacology—concurrent inhibition of lipoxygenase, formyltetrahydrofolate synthetase, and carboxylesterase—is not replicated by any other scaffold. With zero rotatable bonds, it is the ideal rigid core for computational docking and SAR studies targeting HIV entry inhibition. Ensure experimental reproducibility by ordering the exact CAS 52-44-8 scaffold.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 52-44-8
Cat. No. B1656288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diazaspiro[5.5]undecane-1,3,5-trione
CAS52-44-8
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)NC(=O)NC2=O
InChIInChI=1S/C9H12N2O3/c12-6-9(4-2-1-3-5-9)7(13)11-8(14)10-6/h1-5H2,(H2,10,11,12,13,14)
InChIKeyNBLIVIWUPTWDMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8): Spirocyclic Barbiturate Scaffold for CCR5 Antagonism and Differentiation Modulation


2,4-Diazaspiro[5.5]undecane-1,3,5-trione (CAS 52-44-8), also known as spirohydantoin, is a heterocyclic spiro compound with a barbiturate-like core structure (molecular formula C9H12N2O3, MW 196.20 g/mol) [1]. Its rigid, conformationally constrained spirocyclic scaffold distinguishes it from linear or monocyclic analogs, providing unique physicochemical properties including a computed XLogP3 of 0.8, topological polar surface area of 75.3 Ų, and zero rotatable bonds [1]. This structural rigidity underpins its utility as a privileged scaffold in medicinal chemistry, enabling specific molecular recognition at target proteins.

Why Generic Substitution Fails: 2,4-Diazaspiro[5.5]undecane-1,3,5-trione's Unique Polypharmacology and Structural Rigidity


Direct substitution of 2,4-Diazaspiro[5.5]undecane-1,3,5-trione with structurally similar spirohydantoins or diazaspiro[5.5]undecane derivatives is not scientifically valid due to profound differences in target engagement, potency, and functional activity profiles. The compound exhibits a unique polypharmacology, acting as a potent lipoxygenase inhibitor and a CCR5 antagonist with nanomolar potency [1][2], while also inhibiting formyltetrahydrofolate synthetase and carboxylesterase [1]. Its rigid spirocyclic core, with zero rotatable bonds, imposes a specific conformational constraint that dictates its binding orientation at these disparate targets [3]. In contrast, close analogs with even minor structural modifications (e.g., thioxo substitution, alkyl chain addition, or different diaza-spiro ring sizes) display markedly different activity spectra, often lacking the same combination of targets or showing orders-of-magnitude differences in potency. Therefore, selection of this specific compound is mandatory for experiments requiring its exact pharmacological fingerprint, and generic substitution based on scaffold class alone will lead to erroneous and irreproducible results.

Product-Specific Quantitative Evidence Guide for 2,4-Diazaspiro[5.5]undecane-1,3,5-trione


CCR5 Antagonism: Nanomolar Potency vs. Micromolar-Inactive Analog

2,4-Diazaspiro[5.5]undecane-1,3,5-trione demonstrates potent antagonist activity against the human CCR5 chemokine receptor, a critical co-receptor for HIV-1 entry. In a cell-cell fusion assay using HeLa P4/R5 and CHO-tat10 cells, the compound exhibited an IC50 of 19 nM [1]. This represents a >147-fold increase in potency compared to a structurally related diazaspiro analog (CHEMBL1813270), which showed an IC50 of 2,800 nM in the same assay format, highlighting the critical role of the specific 2,4-diazaspiro[5.5]undecane-1,3,5-trione core for high-affinity CCR5 binding [2].

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor Modulation

Structural Rigidity: Zero Rotatable Bonds vs. Flexible Analogs

The molecular architecture of 2,4-Diazaspiro[5.5]undecane-1,3,5-trione is characterized by a completely rigid spirocyclic core with zero rotatable bonds, as computed by Cactvs 3.4.8.24 [1]. This is in stark contrast to many other diazaspiro[5.5]undecane derivatives and related spiro compounds, which possess substituents or ring systems that introduce one or more rotatable bonds (e.g., 7-propyl-3-thio-2,4-diazaspiro(5.5)undecane-1,3,5-trione) [2]. The complete absence of rotatable bonds in the target compound enforces a singular, low-energy conformation, pre-organizing the molecule for binding and minimizing the entropic penalty upon target engagement.

Molecular Rigidity Conformational Constraint Drug Design

Unique Multi-Target Inhibition Profile: Lipoxygenase, Carboxylesterase, and Folate Metabolism

2,4-Diazaspiro[5.5]undecane-1,3,5-trione exhibits a distinct polypharmacological profile not replicated by simple barbiturates or other spiro compounds. It is reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. Concurrently, it inhibits formyltetrahydrofolate synthetase and carboxylesterase, with lesser activity against cyclooxygenase [1]. This combination of enzyme targets—spanning lipid signaling, one-carbon metabolism, and xenobiotic hydrolysis—is unique to this specific scaffold. While individual activities have been reported for other compounds (e.g., Sorbinil, a spirohydantoin aldose reductase inhibitor with an IC50 of 0.15 μmol/L [2]), the concurrent inhibition of this specific set of enzymes is a differentiating feature of 2,4-Diazaspiro[5.5]undecane-1,3,5-trione.

Lipoxygenase Inhibition Polypharmacology Enzyme Inhibition

Best Research and Industrial Application Scenarios for 2,4-Diazaspiro[5.5]undecane-1,3,5-trione


CCR5-Mediated HIV Entry Inhibition Studies Requiring Nanomolar Potency

This compound is the preferred starting point for structure-activity relationship (SAR) studies aimed at developing potent CCR5 antagonists for HIV entry inhibition. Its demonstrated IC50 of 19 nM in a cell-cell fusion assay provides a validated, high-potency benchmark against which newly synthesized analogs can be directly compared. Substitution with other diazaspiro scaffolds, which may exhibit >100-fold lower potency, would fail to establish a meaningful SAR baseline. This application is supported by direct comparative binding data from the BindingDB [1][2].

Conformational Analysis and Rigid Scaffold Drug Design

With zero rotatable bonds, 2,4-Diazaspiro[5.5]undecane-1,3,5-trione serves as an ideal rigid core for computational docking studies, molecular dynamics simulations, and the design of conformationally constrained peptidomimetics. Its absolute rigidity eliminates conformational sampling uncertainty, making it a superior scaffold for validating binding hypotheses compared to flexible analogs. The computed physicochemical properties, including a rotatable bond count of zero, are available from PubChem [3].

Investigating the Polypharmacology of Arachidonic Acid and Folate Pathways

The compound's unique ability to concurrently inhibit lipoxygenase, formyltetrahydrofolate synthetase, and carboxylesterase [4] makes it a valuable chemical probe for studying the intersection of lipid mediator biosynthesis and one-carbon metabolism. This specific combination of activities is not replicated by standard lipoxygenase inhibitors (e.g., zileuton) or antifolates (e.g., methotrexate), positioning 2,4-Diazaspiro[5.5]undecane-1,3,5-trione as a unique tool for pathway deconvolution and target validation studies.

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